

Spectroscopic Profile of 3-Ethyl-2,4-dimethyl-1H-pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethyl-1H-pyrrole

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethyl-2,4-dimethyl-1H-pyrrole** (also known as Kryptopyrrole), a molecule of interest in various research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Ethyl-2,4-dimethyl-1H-pyrrole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	br s	1H	N-H
2.38	q	2H	-CH ₂ -CH ₃
2.16	s	3H	2-CH ₃
2.03	s	3H	4-CH ₃
1.08	t	3H	-CH ₂ -CH ₃

Solvent: CDCl_3 . The broadness of the N-H signal is a known characteristic for pyrrole derivatives due to quadrupole-induced relaxation by the ^{14}N nucleus.^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
127.3	C2
121.5	C5
116.8	C3
113.4	C4
17.1	$-\text{CH}_2-\text{CH}_3$
15.6	$-\text{CH}_2-\text{CH}_3$
11.9	2- CH_3
10.8	4- CH_3

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	N-H Stretch
2965, 2930, 2870	Medium-Strong	C-H Stretch (Aliphatic)
~1500	Medium	C=C Stretch (Pyrrole Ring)
~1460	Medium	CH_2/CH_3 Bending
~720	Strong	C-H Out-of-plane Bending

Sample Phase: Gas

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
108	~80	[M - CH ₃] ⁺
94	~40	[M - C ₂ H ₅] ⁺
79	~20	
53	~30	

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is recommended.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Ethyl-2,4-dimethyl-1H-pyrrole**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm). For ^{13}C NMR in CDCl_3 , the solvent peak at 77.16 ppm can also be used for calibration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the IR spectrum.^[2]

Sample Preparation (Gas Phase):

- Introduce a small amount of the volatile liquid sample of **3-Ethyl-2,4-dimethyl-1H-pyrrole** into a gas cell.
- Alternatively, gently heat the sample to obtain a sufficient vapor pressure within the cell. The cell should have windows transparent to IR radiation (e.g., KBr or NaCl plates).

Data Acquisition:

- Record a background spectrum of the empty gas cell.
- Introduce the sample vapor into the cell and record the sample spectrum.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm^{-1} .^[3]

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.^{[4][5]}

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, is suitable for this

analysis.[6]

Sample Preparation:

- Prepare a dilute solution of **3-Ethyl-2,4-dimethyl-1H-pyrrole** in a volatile organic solvent (e.g., dichloromethane or methanol).

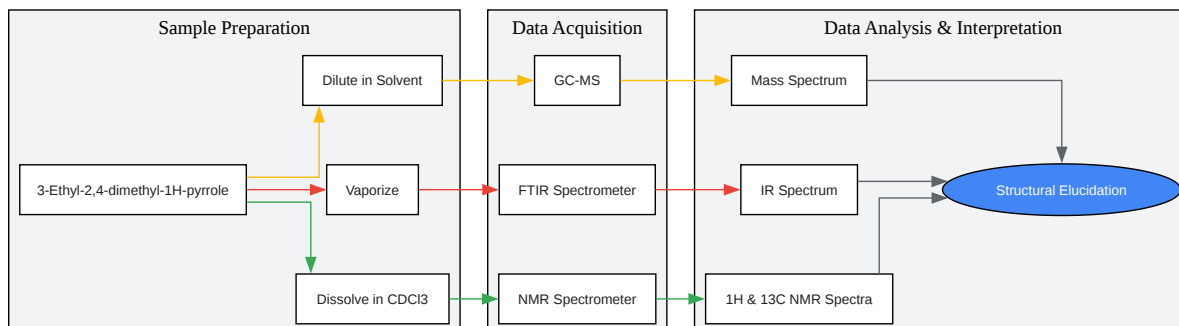
Data Acquisition:

- Inject the sample solution into the GC, where the compound is separated from the solvent and any impurities.
- The separated compound then enters the mass spectrometer's ion source.
- In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak ($[M]^+$) and the major fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Ethyl-2,4-dimethyl-1H-pyrrole**.



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Caption: Workflow of spectroscopic data acquisition and analysis.

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